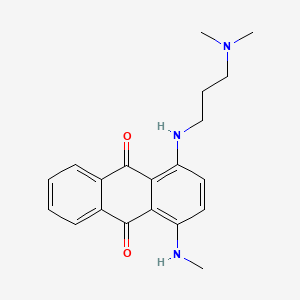

1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone

描述

属性

IUPAC Name |

1-[3-(dimethylamino)propylamino]-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-21-15-9-10-16(22-11-6-12-23(2)3)18-17(15)19(24)13-7-4-5-8-14(13)20(18)25/h4-5,7-10,21-22H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXFUQWYLUPTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179914 | |

| Record name | 1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25264-26-0 | |

| Record name | 1-[[3-(Dimethylamino)propyl]amino]-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25264-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025264260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[3-(dimethylamino)propyl]amino]-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Grignard and Organometallic Approaches

- Modified double Grignard reactions have been used to prepare substituted anthraquinones with aminoalkyl side chains by reacting bromophthalide derivatives with organomagnesium reagents, followed by functional group transformations.

- These methods provide access to key intermediates that can be further functionalized with aminoalkyl groups.

Reductive Amination Strategies

- Reductive amination of aldehyde-functionalized anthraquinones with secondary amines using sodium borohydride in methanol has been demonstrated to yield aminoalkyl-substituted anthraquinones efficiently.

- This approach allows for the introduction of diverse aminoalkyl substituents, including the 3-(dimethylamino)propyl group.

Alkylation with Aminoalkyl Halides

- Direct alkylation of aminoanthraquinones with 3-(dimethylamino)propyl halides under basic conditions (e.g., NaH or K2CO3) in aprotic solvents is a straightforward method to install the side chain.

- This method requires careful control to avoid over-alkylation or side reactions.

Purification and Characterization

- The crude products are typically purified by column chromatography on silica gel using solvents like dichloromethane/methanol mixtures.

- Recrystallization from ethanol/water mixtures is common to obtain analytically pure compounds.

- Characterization includes:

- NMR Spectroscopy: ¹H NMR signals for methyl groups on the dimethylamino substituent typically appear around δ 2.5–3.5 ppm.

- UV-Vis Spectroscopy: Strong absorbance in the visible range (500–600 nm) due to the anthraquinone chromophore.

- Melting Point: Usually above 180 °C, indicating good crystallinity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Methylamine, bases (NaH, K2CO3) | 80–100 °C, DMF or EtOH | Simple, selective methylation | Requires pure amino intermediate |

| Reductive amination | Aldehyde intermediate, NaBH3CN | RT to reflux, MeOH or THF | Versatile, mild conditions | Requires aldehyde precursor |

| Alkylation with aminoalkyl halide | 3-(Dimethylamino)propyl chloride | RT to reflux, aprotic solvents | Direct introduction of side chain | Side reactions possible |

| Grignard reaction (for intermediates) | Bromophthalide, Mg reagents | 0 °C to RT, THF | Access to complex intermediates | Multi-step, sensitive reagents |

化学反应分析

Types of Reactions

1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its corresponding hydroquinone form.

Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthraquinone derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 337.424 g/mol

- IUPAC Name : 1-[3-(dimethylamino)propylamino]-4-(methylamino)anthracene-9,10-dione

- CAS Number : 25264-26-0

The compound features an anthraquinone backbone with dimethylamino and methylamino substituents, which significantly influence its biological activity and potential applications in medicinal chemistry.

Scientific Research Applications

-

Chemistry

- Dyes and Pigments : The compound is utilized as a dye or pigment due to its vibrant color properties, which are characteristic of anthraquinones. It is employed in textile and plastic industries for coloring purposes .

- Chemical Reactions : It can undergo various reactions such as oxidation to form quinones or reduction to yield hydroquinone derivatives. These reactions are essential for further functionalization of the compound.

-

Biology

- Fluorescent Marker : Research indicates that 1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone may serve as a fluorescent marker in biological assays, aiding in the visualization of cellular processes .

- Biological Target Interaction : The compound interacts with various biological targets, potentially influencing enzyme activities or receptor functions. This interaction is crucial for understanding its mechanism of action in biological systems .

-

Medicine

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, making it a candidate for further investigation in cancer therapeutics .

- Antimicrobial Properties : Its potential antimicrobial activity has been explored, indicating possible applications in treating infections .

Industrial Applications

- Textile Industry : Due to its dyeing properties, the compound is used extensively in the textile industry for producing vibrant colors on fabrics.

- Plastic Industry : It serves as a colorant in plastics, contributing to the aesthetic appeal and functionality of plastic products .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Fluorescent Marker Application

In a recent biological assay, researchers utilized this compound as a fluorescent marker to track cellular processes in live cells. The results indicated effective localization within specific organelles, highlighting its utility in cellular imaging techniques.

作用机制

The mechanism of action of 1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylamino and methylamino groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural Comparison

Key Substituents and Backbone Modifications:

- Target Compound: Features a dimethylaminopropyl (electron-donating, tertiary amine) and methylamino group. The dimethylamino group enhances solubility at acidic pH via protonation .

- 1-Aminopropylamino-4-methylaminoanthraquinone (CAS N/A): Lacks the dimethyl group, reducing steric bulk and pH sensitivity compared to the target compound .

- Mitoxantrone (CAS 65271-80-9): A bis(aminoalkyl) anthraquinone with two hydroxyethylaminoethyl side chains, enabling strong DNA intercalation and topoisomerase-II inhibition .

- 1-(Methylamino)-4-[(3-methylphenyl)amino]anthraquinone (CAS 56669-92-2): Contains a methylphenylamino group, increasing hydrophobicity and steric hindrance .

Table 1: Structural and Physicochemical Properties

Key Differences :

- The dimethylaminopropyl group in the target compound may require optimized reaction conditions (e.g., temperature, catalyst loading) compared to phenyl or methylphenyl substituents .

- Lower yields are expected for bulky substituents due to steric hindrance.

Anticancer Activity :

- Target Compound: Limited direct cytotoxicity data, but its pH-responsive behavior suggests utility in tumor-targeted drug delivery (tumors exhibit acidic microenvironments) .

- Mitoxantrone: IC₅₀ values in the nanomolar range for leukemia and breast cancer; inhibits DNA replication via topoisomerase-II .

- Compound 24 (): Exhibits IC₅₀ ≈ 1.2 µM against MCF-7 breast cancer cells, comparable to doxorubicin .

- 1-(Butylamino)-4-((3-methylbutyl)amino)anthraquinone (CAS 85409-57-0): Hydrophobic side chains may enhance membrane permeability but reduce aqueous solubility .

Mechanistic Insights :

- Aminoalkyl substituents (e.g., dimethylaminopropyl) improve DNA binding via electrostatic interactions, while phenyl groups favor intercalation .

- Hydroxy groups (e.g., in purpurin) enable hydrogen bonding with enzymes like A-LAP, altering angiogenesis .

生物活性

1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family, characterized by its complex structure and notable chemical properties. Its molecular formula is CHNO, with a molecular weight of approximately 337.424 g/mol. The compound features an anthraquinone backbone, which is significant in various chemical applications, particularly in the dye and pharmaceutical industries. The presence of dimethylamino and methylamino groups enhances its biological activity, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives based on the structural features of this compound have been synthesized and evaluated for their activity against various human cancer cell lines. In one study, several derivatives showed potent antitumor activity with IC values ranging from 0.45 to 5.08 μM, outperforming established drugs like Sunitinib in terms of potency . The most active derivative was reported to be 2.1 to 4.6 times more potent than Sunitinib across multiple cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino and methylamino groups facilitate binding to these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its potential therapeutic applications, particularly in cancer treatment .

Other Biological Activities

Beyond antitumor effects, this compound has also been investigated for other biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although more research is needed to establish its efficacy and mechanisms.

- Fluorescent Marker : Its unique chemical structure allows it to be explored as a fluorescent marker in biological assays, aiding in various research applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Nitration : The anthraquinone core is nitrated to introduce nitro groups.

- Reduction : Nitro groups are reduced to amino groups using reducing agents such as hydrogen gas with palladium on carbon.

- Alkylation : Amino groups are then alkylated with 3-(dimethylamino)propylamine and methylamine under controlled conditions .

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form quinones or other oxidized derivatives.

- Reduction : Reduction can convert the compound back to its corresponding hydroquinone form.

- Substitution : Amino groups can participate in nucleophilic substitution reactions for further functionalization .

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of novel derivatives based on the structure of this compound, researchers synthesized multiple compounds and tested them against five human cancer cell lines. The results demonstrated that certain derivatives exhibited significantly lower IC values compared to Sunitinib, indicating a promising potential for these compounds in cancer therapy .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's interaction with specific receptors involved in tumor growth regulation could explain its enhanced activity compared to traditional therapies. This insight provides a foundation for future drug development targeting similar pathways .

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 1-((3-(dimethylamino)propyl)amino)-4-(methylamino)anthraquinone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. Key challenges include controlling regioselectivity during amination and minimizing side reactions. Optimize by using inert atmospheres (e.g., N₂), anhydrous solvents (e.g., DMF or THF), and temperature gradients (e.g., 60–80°C for 12–24 hours). Purification via column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) improves yield .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to verify amine and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- FTIR to identify N–H stretching (3200–3400 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) bands.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow GHS 2.0 guidelines:

- Use local exhaust ventilation and antistatic equipment to prevent dust formation.

- Adhere to occupational exposure limits (TWA: 0.1 mg/m³; STEL: 0.3 mg/m³).

- Store in sealed containers away from oxidizing agents, and avoid food/drink contamination .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this anthraquinone derivative?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to identify protein targets (e.g., uPAR·uPA interaction implicated in metastasis).

- Use DIGEP-Pred to assess drug-likeness scores and predict upregulated/downregulated proteins (activity threshold: 0.4).

- Validate pathways via STRING/KEGG enrichment analysis for biological processes (e.g., apoptosis regulation) .

Q. What experimental designs are suitable for studying its pH-responsive behavior in drug delivery systems?

- Methodological Answer :

- Formulate host-guest complexes with β-cyclodextrin (β-CD) to exploit pH-dependent charge switching (tertiary amine ↔ ammonium ion at pH 4.4–7.0).

- Characterize assembly/disassembly using dynamic light scattering (DLS) and zeta potential measurements .

- Assess drug release kinetics via dialysis membranes under simulated physiological pH gradients .

Q. How do structural modifications (e.g., alkyl chain length) affect its photophysical properties?

- Methodological Answer :

- Synthesize analogs with varying alkylamino substituents (e.g., methyl, ethyl, propyl).

- Measure UV-Vis absorption/emission spectra (anthraquinone π→π* transitions at ~250–400 nm).

- Correlate logP values (e.g., 4.7 ± 0.2) with hydrophobicity-driven cellular uptake using confocal microscopy .

Q. What regulatory constraints apply to its use in biomedical research, particularly in vivo studies?

- Methodological Answer :

- Note its prohibition in cosmetics (China CRDB, 2021) due to potential toxicity.

- Conduct OECD 423 acute oral toxicity tests (LD₅₀ determination) and histopathological assessments (e.g., kidney weight changes in rat models) prior to in vivo trials .

Data Contradictions and Resolution

Q. How can discrepancies in reported LogP values be reconciled?

- Methodological Answer :

- LogP variations (e.g., 4.7 vs. 4.2) arise from measurement techniques (shake-flask vs. computational QSPR models).

- Validate experimentally via reverse-phase HPLC using a calibration curve of standards with known LogP .

Q. What strategies address conflicting toxicity profiles in literature?

- Methodological Answer :

- Re-evaluate purity (>99% via HPLC) to exclude contaminants.

- Perform Ames tests for mutagenicity and HEK293 cell viability assays (IC₅₀ calculations) under standardized protocols .

Tables for Key Parameters

| Parameter | Value | Reference |

|---|---|---|

| LogP | 4.70 (experimental) | |

| PSA | 58.2 Ų | |

| Boiling Point | 566.4°C (predicted) | |

| Occupational TWA | 0.1 mg/m³ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。